molecular formula C14H11BrN2O2 B14962911 3-bromo-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide

3-bromo-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B14962911
M. Wt: 319.15 g/mol
InChI Key: RWXBFWGFNLRRQM-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N’-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones It is characterized by the presence of a bromine atom at the 3-position of the benzene ring and a hydrazone linkage between the benzohydrazide and the 3-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 3-hydroxybenzaldehyde. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 3-bromo-N’-[(E)-(3-oxophenyl)methylidene]benzohydrazide.

    Reduction: Formation of 3-bromo-N’-[(E)-(3-hydroxyphenyl)methyl]benzohydrazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-N’-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone linkage and aromatic rings. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide

Uniqueness

3-bromo-N’-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide is unique due to the presence of a single bromine atom and a hydroxyl group on the phenyl ring. This specific substitution pattern imparts distinct chemical and biological properties compared to its analogs with multiple bromine atoms or different substituents .

Properties

Molecular Formula

C14H11BrN2O2

Molecular Weight

319.15 g/mol

IUPAC Name

3-bromo-N-[(E)-(3-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11BrN2O2/c15-12-5-2-4-11(8-12)14(19)17-16-9-10-3-1-6-13(18)7-10/h1-9,18H,(H,17,19)/b16-9+

InChI Key

RWXBFWGFNLRRQM-CXUHLZMHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.